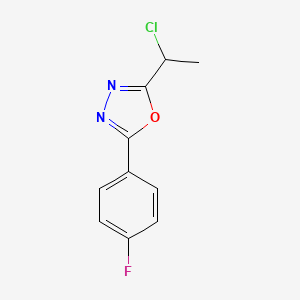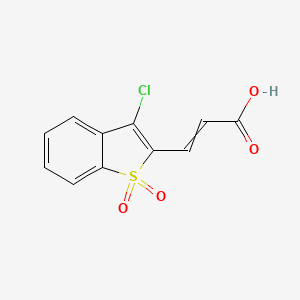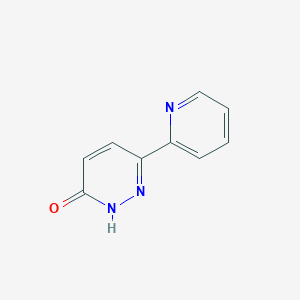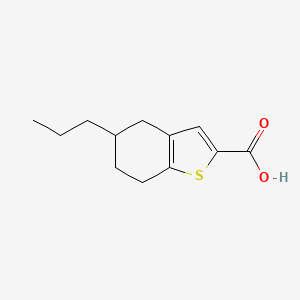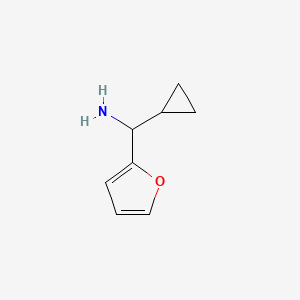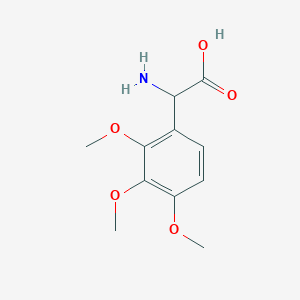
氨基-(2,3,4-三甲氧基苯基)-乙酸
描述
Amino-(2,3,4-trimethoxy-phenyl)-acetic acid, commonly known as TMPA, is a small organic molecule that has been studied extensively in the scientific community. It is a derivative of the amino acid phenylalanine, and is considered to be an important building block in organic chemistry. TMPA has been used in a variety of scientific applications, including synthesis, drug development, and research into biochemical and physiological effects. In
科学研究应用
Another study reported the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used for the construction of biaryl motifs in drugs like Losartan .
- Method: The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results: More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
- Application: Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method: The stability of these compounds in water is a concern, as they are only marginally stable. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH .
- Results: The rate of reaction is considerably accelerated at physiological pH, which is important when considering these boronic pinacol esters for pharmacological purposes .
- Application: The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
- Method: The process involves the reduction of alkyl boronic esters .
- Results: This process is still being investigated and could potentially lead to new methods in organic synthesis .
Suzuki–Miyaura Coupling
Drug Design and Delivery
Protodeboronation of Pinacol Boronic Esters
- Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used for the construction of biaryl motifs in drugs like Losartan .
- Method: The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results: More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
- Application: Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method: The stability of these compounds in water is a concern, as they are only marginally stable. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH .
- Results: The rate of reaction is considerably accelerated at physiological pH, which is important when considering these boronic pinacol esters for pharmacological purposes .
- Application: The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
- Method: The process involves the reduction of alkyl boronic esters .
- Results: This process is still being investigated and could potentially lead to new methods in organic synthesis .
Suzuki–Miyaura Coupling
Drug Design and Delivery
Protodeboronation of Pinacol Boronic Esters
属性
IUPAC Name |
2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5,8H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESILKOTGOKBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(C(=O)O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407698 | |
| Record name | AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(2,3,4-trimethoxy-phenyl)-acetic acid | |
CAS RN |
500696-02-6 | |
| Record name | AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



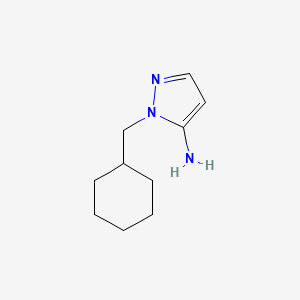
![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1366126.png)
![5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1366136.png)
![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)
![2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid](/img/structure/B1366148.png)
